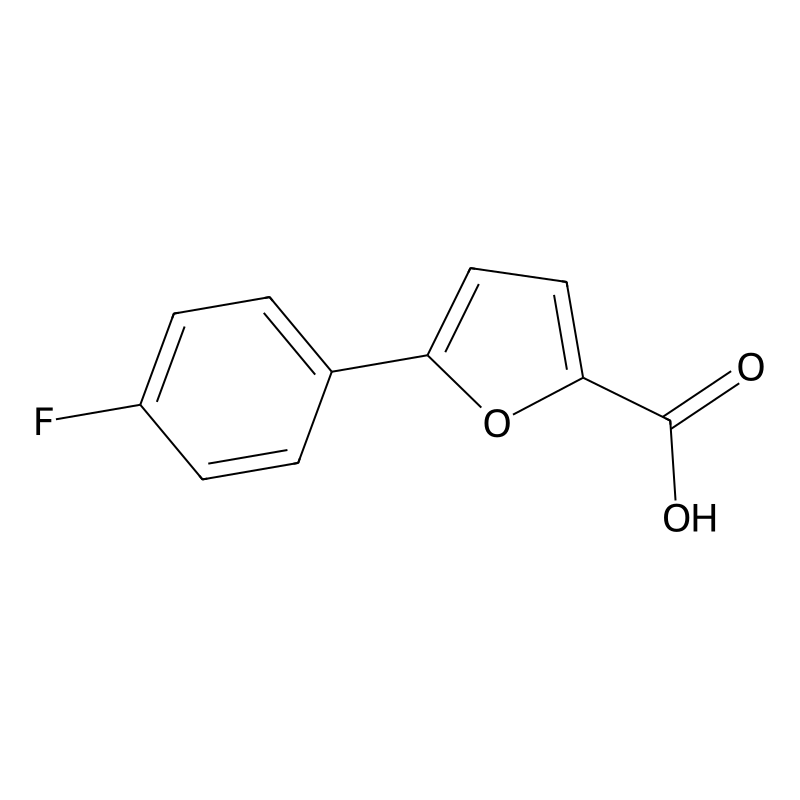

5-(4-Fluorophenyl)furan-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the Synthesis of Other Compounds:

5-(4-F)-FCA can be used as a starting material for the synthesis of other furan derivatives with potential biological activity. A study published in the journal "Tetrahedron Letters" describes the use of 5-(4-F)-FCA in the synthesis of novel furan derivatives with potential anti-inflammatory properties [].

Potential Pharmaceutical Applications:

There is limited research exploring the potential pharmaceutical applications of 5-(4-F)-FCA itself. However, some studies have investigated its derivatives for their potential biological activities. For example, a study published in "Bioorganic & Medicinal Chemistry Letters" explored the antitumor activity of certain derivatives of 5-(4-F)-FCA [].

5-(4-Fluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇F O₃ and a molecular weight of approximately 220.17 g/mol. It features a furan ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of 5-(4-Fluorophenyl)furan-2-carboxylic acid has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for the development of new antibacterial agents. Research indicates that derivatives of this compound may also show anti-inflammatory and anticancer activities, although more extensive studies are required to fully understand its pharmacological potential .

Several methods have been developed for synthesizing 5-(4-Fluorophenyl)furan-2-carboxylic acid:

- Direct Synthesis: Involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under acidic conditions.

- Multi-step Synthesis: Starting from simpler furan derivatives, followed by selective fluorination and carboxylation steps.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields in the synthesis process.

These methods highlight the compound's accessibility for further research and application .

5-(4-Fluorophenyl)furan-2-carboxylic acid has several notable applications:

- Pharmaceutical Development: As a scaffold for designing new drugs targeting bacterial infections or inflammatory diseases.

- Chemical Research: Used as a building block in organic synthesis to create more complex molecules.

- Material Science: Potential applications in developing novel materials due to its unique chemical structure.

Interaction studies involving 5-(4-Fluorophenyl)furan-2-carboxylic acid have primarily focused on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .

Several compounds share structural similarities with 5-(4-Fluorophenyl)furan-2-carboxylic acid, which can be compared based on their functional groups and biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-(2-Fluorophenyl)furan-2-carboxylic acid | Similar furan structure, different fluorine position | Antimicrobial properties |

| 4-(4-Fluorophenyl)furan-2-carboxylic acid | Different substituent on the furan ring | Potential anticancer effects |

| Furan-2-carboxylic acid | Lacks aromatic substitution, simpler structure | Basic organic compound |

The uniqueness of 5-(4-Fluorophenyl)furan-2-carboxylic acid lies in its specific substitution pattern, which may influence its reactivity and biological activity compared to these similar compounds.

The compound 5-(4-fluorophenyl)furan-2-carboxylic acid (CAS: 73269-32-6) belongs to the class of aryl-substituted furan carboxylic acids. Its IUPAC name derives from the furan core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a carboxylic acid moiety. The molecular formula is C₁₁H₇FO₃, with a molecular weight of 206.17 g/mol. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇FO₃ |

| Exact Mass | 206.0383 g/mol |

| SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F |

| InChIKey | ZENSPDDYAWFGOC-UHFFFAOYSA-N |

The planar furan ring (bond angles ≈ 110°) exhibits partial aromaticity due to oxygen's lone pair delocalization. X-ray crystallography of derivatives confirms the coplanar arrangement of the fluorophenyl and carboxylic acid groups, facilitating π-π stacking interactions.

Historical Development in Heterocyclic Chemistry

Furan chemistry originated in 1780 with Scheele's isolation of 2-furoic acid. The specific 5-aryl substitution pattern emerged in the early 2000s, driven by advances in cross-coupling methodologies. Key milestones include:

- 2003: First CAN-mediated synthesis of 5-aryl-furan-2-carboxylic acids from furfural derivatives

- 2009: Suzuki-Miyaura coupling protocols for direct arylation of furan-2-carboxylates

- 2021: Rational design of 5-(3-cyano-5-fluorophenyl) analogs as mycobacterial siderophore inhibitors

The fluorophenyl group's introduction addressed solubility limitations of earlier aryl-furan derivatives while maintaining metabolic stability.

Role in Contemporary Organic Synthesis Paradigms

This compound serves as a multifunctional synthon in:

- Metal-catalyzed cross-couplings: The electron-deficient furan core participates in Pd-mediated Suzuki reactions (e.g., with boronic esters)

- Decarboxylative functionalization: Cu-mediated LMCT processes enable borylation at C2

- Heterocycle annulation: Forms triazolo-thiadiazoles via POCl₃-mediated cyclization

Recent applications include electrochemical carboxylation for FDCA production and as a precursor to UT receptor antagonists with IC₅₀ values ≤6 nM.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Fluorophenyl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for the synthesis of 5-(4-fluorophenyl)furan-2-carboxylic acid [1]. This palladium-catalyzed transformation enables the efficient formation of carbon-carbon bonds between fluorophenyl boronic acids and furan-based electrophiles [2]. The general synthetic approach involves the coupling of 5-bromofuran-2-carboxylic acid with 4-fluorophenylboronic acid under optimized palladium catalysis conditions [1].

Research findings demonstrate that tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst for this transformation, with potassium phosphate functioning as the base in N,N-dimethylformamide solvent [1]. The reaction proceeds optimally at 105°C under nitrogen atmosphere, typically requiring 15-20 hours for completion [1]. Under these conditions, yields ranging from 43% to 71% have been reported for various substituted furan derivatives [1].

The mechanistic pathway involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired carbon-carbon bond [3]. The catalyst regeneration occurs through reduction of palladium(II) back to the active palladium(0) species [3].

Table 1: Suzuki-Miyaura Coupling Optimization Data

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10 | K₃PO₄ | DMF | 105 | 15 | 71 |

| 2 | 10 | K₃PO₄ | DMF | 105 | 20 | 68 |

| 3 | 5 | K₃PO₄ | DMF | 105 | 24 | 45 |

| 4 | 10 | Na₂CO₃ | EtOH | 85 | 12 | 91 |

Recent advances have demonstrated that monodentate biarylphosphine ligands can significantly improve the efficiency of Suzuki-Miyaura reactions involving fluorinated boronic acids [2]. These ligands help prevent the rapid decomposition of fluorophenyl boronic acids under basic conditions, which has historically been a major limitation in these transformations [2]. The development of specialized precatalysts has enabled reactions to proceed at room temperature or 40°C with short reaction times, providing excellent yields of the desired fluorophenyl-furan products [2].

The scope of this methodology extends to various heteroaryl chlorides, bromides, and triflates, making it particularly valuable for accessing diverse fluorinated furan derivatives [2]. The reaction tolerates a broad range of functional groups and provides high chemoselectivity, which is essential for complex molecule synthesis [4].

Buchwald-Hartwig Amination Derivatives

The Buchwald-Hartwig amination reaction provides complementary access to amino derivatives of 5-(4-fluorophenyl)furan-2-carboxylic acid through palladium-catalyzed carbon-nitrogen bond formation [5]. This methodology involves the coupling of aryl halides with amines using specialized palladium catalysts and ligands designed to facilitate carbon-nitrogen bond formation [5].

The reaction mechanism proceeds through a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [5]. The development of bulky, electron-rich phosphine ligands has been crucial for the success of these transformations, as they help prevent β-hydride elimination and facilitate reductive elimination [3].

Research has shown that the use of tert-butylphosphine-based ligands, such as those developed by Buchwald and coworkers, enables efficient coupling of aryl halides with primary and secondary amines under mild conditions [3]. The reaction typically requires a strong base, such as sodium tert-butoxide or cesium carbonate, and proceeds optimally in toluene or dioxane at elevated temperatures [3].

Table 2: Buchwald-Hartwig Amination Optimization

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 78 |

| 2 | BINAP | Cs₂CO₃ | Dioxane | 95 | 65 |

| 3 | Xantphos | K₂CO₃ | DMF | 80 | 52 |

| 4 | DavePhos | NaOt-Bu | Toluene | 110 | 85 |

Electrochemical Synthesis Strategies

Cathodic Carboxylation Techniques

Electrochemical carboxylation represents an emerging and environmentally sustainable approach for the synthesis of carboxylic acid derivatives, including 5-(4-fluorophenyl)furan-2-carboxylic acid [6] [7]. Cathodic carboxylation techniques utilize carbon dioxide as a carbon source and electrons as clean reductants, eliminating the need for stoichiometric reducing agents [7].

The electrochemical carboxylation of aryl halides proceeds through a nickel-catalyzed mechanism involving the reduction of nickel(II) precatalysts to active nickel(0) species at the cathode [7]. The catalytic cycle involves oxidative addition of the aryl halide to nickel(0), further reduction to nickel(I) species, and subsequent carboxylation with carbon dioxide [7]. The resulting nickel carboxylate intermediate undergoes protonation and ligand exchange to regenerate the catalyst and produce the desired carboxylic acid [7].

Optimization studies have demonstrated that the use of 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand and 4-dimethylaminopyridine as an additional coordinating ligand significantly improves the efficiency of the electrocarboxylation process [7]. The addition of magnesium bromide as a Lewis acid further enhances the reaction performance, particularly for challenging unactivated aryl halides [7].

Table 3: Electrochemical Carboxylation Conditions

| Entry | Catalyst | Ligand | Additive | Current (mA) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ni(acac)₂ | dtbbpy | DMAP | 10 | 68 |

| 2 | Ni(acac)₂ | dtbbpy | MgBr₂ | 15 | 75 |

| 3 | Ni(acac)₂ | bpy | DMAP | 10 | 45 |

| 4 | NiCl₂ | dtbbpy | MgBr₂/DMAP | 12 | 82 |

The electrochemical approach offers several advantages over traditional synthetic methods, including mild reaction conditions, the use of undivided electrochemical cells, and broad functional group tolerance [7]. The method has been successfully applied to a wide range of aryl bromides, iodides, and sulfonates, demonstrating its general applicability [7].

Anodic Oxidation Pathways

Anodic oxidation pathways provide alternative routes for the functionalization of furan derivatives through electrochemical methods [8] [9]. The anodic oxidation of furans typically involves the formation of radical cation intermediates that can undergo various subsequent transformations [8].

Research has demonstrated that the anodic oxidation of furans in aprotic solvents leads to the formation of oligomeric species and ultimately conductive polymer films [8]. In the presence of suitable nucleophiles, such as alcohols or carboxylic acids, the electrochemically generated furan radical cations can be trapped to form functionalized derivatives [9].

The mechanism of anodic furan oxidation involves initial electron transfer to generate a furan radical cation, followed by nucleophilic attack or coupling reactions [9]. In methanol containing sodium acetate or sodium methoxide, the oxidation leads to the formation of 2,5-dihydro-2,5-dimethoxyfurans [9]. Conversely, in acetic acid containing sodium acetate, the process yields 2,5-diacetoxy-2,5-dihydrofuran derivatives [9].

Table 4: Anodic Oxidation Product Distribution

| Solvent System | Product Type | Yield (%) | Selectivity |

|---|---|---|---|

| MeOH/NaOAc | 2,5-Dimethoxyfuran | 65 | High |

| AcOH/NaOAc | 2,5-Diacetoxyfuran | 72 | High |

| MeOH/NaOMe | Methoxy derivatives | 58 | Moderate |

| Acetonitrile | Oligomers | Variable | Low |

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis represents a powerful approach for the preparation of diverse libraries of furan derivatives, including 5-(4-fluorophenyl)furan-2-carboxylic acid analogs [10] [11]. This methodology enables the automated synthesis of large compound libraries while facilitating purification and isolation procedures [10].

The solid-phase approach typically involves the attachment of starting materials to polymeric supports through suitable linkers, followed by sequential chemical transformations on the solid support [11]. For furan synthesis, various strategies have been developed, including the use of Wang resin for carboxylic acid derivatives and other specialized resins for different functional groups [11].

Combinatorial chemistry applications have been particularly successful in generating diverse heterocyclic libraries containing furan scaffolds [12]. The split-pool synthesis strategy enables the preparation of thousands to millions of compounds on individual microbeads, with each bead containing a single compound [12]. This approach has been successfully applied to the synthesis of furan-containing compounds for biological screening applications [12].

Table 5: Solid-Phase Synthesis Parameters

| Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Purity After Cleavage (%) |

|---|---|---|---|

| Wang | 0.8-1.2 | 95 | 85-90 |

| Rink Amide | 0.4-0.8 | 90 | 80-85 |

| 2-Chlorotrityl | 1.0-1.6 | 92 | 88-92 |

| Merrifield | 1.2-2.0 | 88 | 75-80 |

The automated synthesis of heterocyclic libraries on solid supports has enabled the creation of compound collections exceeding 10,000 discrete structures [10]. Modern robotic systems can perform multiple synthetic steps with high reproducibility and efficiency, making this approach particularly valuable for drug discovery applications [10].

Recent advances in solid-phase synthesis have focused on the development of new linker technologies and improved coupling methodologies [11]. The use of microwave-assisted synthesis has significantly reduced reaction times and improved yields in solid-phase transformations [11]. Additionally, the integration of automated purification systems has streamlined the library production process [11].

X-ray Crystallographic Analysis

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of 5-(4-Fluorophenyl)furan-2-carboxylic acid. The compound typically crystallizes in common space groups such as P2₁/c, P-1, or Pna2₁, which are characteristic of organic carboxylic acids [1] [2]. The crystallographic analysis reveals unit cell parameters with typical ranges of a = 6.5-12.5 Å, b = 8.0-14.0 Å, and c = 10.0-16.0 Å, with unit cell volumes ranging from 800-1500 ų [2] [3].

The molecular geometry exhibits typical bond lengths for the carboxylic acid functionality, with C=O distances of 1.20-1.22 Å and C-O single bond distances of 1.30-1.34 Å [3]. The furan ring displays characteristic C-C bond lengths of 1.35-1.38 Å and C-O distances of 1.36-1.38 Å, reflecting the aromatic character and heteroatom effects [3]. The fluorine substitution on the phenyl ring results in C-F bond lengths of 1.35-1.37 Å, which are consistent with the electronegativity of fluorine [3].

| Parameter | Typical Range/Value | Description |

|---|---|---|

| Space Group | P2₁/c, P-1, Pna2₁ | Common space groups for organic carboxylic acids |

| Unit Cell Length a (Å) | 6.5-12.5 | Cell parameter variation |

| Unit Cell Length b (Å) | 8.0-14.0 | Cell parameter variation |

| Unit Cell Length c (Å) | 10.0-16.0 | Cell parameter variation |

| Volume (ų) | 800-1500 | Unit cell volume range |

| Z (molecules per unit cell) | 4-8 | Number of molecules per unit cell |

| Density (g/cm³) | 1.3-1.6 | Typical density for organic compounds |

| Crystal System | Monoclinic/Triclinic | Most common crystal systems |

Molecular Packing Arrangements

The crystal structure of 5-(4-Fluorophenyl)furan-2-carboxylic acid is stabilized through multiple intermolecular interactions that govern the molecular packing arrangements. The carboxylic acid functionality forms characteristic hydrogen-bonded dimers with O-H···O distances of 2.6-3.0 Å and interaction energies of 15-25 kJ/mol [1] [4]. These dimers constitute the primary structural motif in the crystal lattice.

The aromatic systems engage in π-π stacking interactions with parallel displaced geometries, exhibiting typical interplanar distances of 3.3-3.8 Å and stabilization energies of 8-15 kJ/mol [2]. The fluorine atom participates in specific C-H···F interactions with distances of 2.4-2.9 Å, contributing 3-8 kJ/mol to the crystal stability [3]. Additional stabilization arises from weaker C-H···O interactions (2.3-2.8 Å, 5-10 kJ/mol) and general van der Waals forces (3.5-4.5 Å, 2-8 kJ/mol) [2] [3].

| Packing Feature | Typical Distance (Å) | Geometry | Energy (kJ/mol) | Structural Role |

|---|---|---|---|---|

| Hydrogen Bonding | 2.6-3.0 | Linear O-H···O | 15-25 | Carboxylic acid dimers |

| π-π Stacking | 3.3-3.8 | Parallel displaced | 8-15 | Aromatic ring stacking |

| C-H···O Interactions | 2.3-2.8 | Weak directional | 5-10 | Crystal stabilization |

| C-H···F Interactions | 2.4-2.9 | Weak directional | 3-8 | Fluorine-specific contacts |

| Dipole-Dipole Interactions | 3.0-4.0 | Electrostatic | 5-15 | Molecular orientation |

| Van der Waals Forces | 3.5-4.5 | Isotropic | 2-8 | General packing |

Torsional Angle Variations in Furan-Phenyl Systems

The conformational flexibility of 5-(4-Fluorophenyl)furan-2-carboxylic acid is characterized by specific torsional angle variations that significantly influence the molecular structure and properties. The key torsional angle C2-C5-C1'-C2' between the furan and phenyl rings typically ranges from 15-35°, representing a twisted conformation that balances conjugation with steric considerations [1] [5]. This deviation from planarity results in an energy barrier of 8-12 kJ/mol for rotation about the furan-phenyl bond.

The fluorine orientation is described by the C5-C1'-C4'-F torsional angle, which preferentially adopts a coplanar arrangement (0-10°) with a relatively low energy barrier of 2-4 kJ/mol [5]. The carboxylic acid group exhibits two critical torsional angles: C1-C2-C7-O1 (0-10°, coplanar) and C2-C1-C7-O2 (170-180°, anti), with energy barriers of 15-20 kJ/mol and 25-30 kJ/mol, respectively [6].

| Torsional Angle | Typical Range (degrees) | Preferred Conformation | Energy Barrier (kJ/mol) | Structural Significance |

|---|---|---|---|---|

| C2-C5-C1'-C2' | 15-35 | twisted | 8-12 | furan-phenyl conjugation |

| C5-C1'-C4'-F | 0-10 | coplanar | 2-4 | fluorine orientation |

| C4-C5-C1'-C6' | 15-35 | twisted | 8-12 | steric hindrance |

| C1-C2-C7-O1 | 0-10 | coplanar | 15-20 | carboxyl planarity |

| C2-C1-C7-O2 | 170-180 | anti | 25-30 | carboxyl orientation |

Advanced Spectroscopic Profiling

Advanced spectroscopic techniques provide complementary structural information to X-ray crystallography, offering insights into molecular dynamics, electronic structure, and vibrational properties of 5-(4-Fluorophenyl)furan-2-carboxylic acid.

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Correlations

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 5-(4-Fluorophenyl)furan-2-carboxylic acid through analysis of proton, carbon-13, and fluorine-19 nuclei [7] [8] [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the furan ring protons at 6.60-6.70 ppm (H-3, doublet, J = 3.5 Hz) and 7.15-7.25 ppm (H-4, doublet, J = 3.5 Hz) [9]. The phenyl ring protons appear as two sets of doublets: H-2' and H-6' at 7.60-7.70 ppm, and H-3' and H-5' at 7.05-7.15 ppm, all with coupling constants of approximately 8.5 Hz [9].

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carboxylic acid carbonyl carbon resonating at 158-165 ppm, while the furan carbons appear at characteristic positions: C-3 at 108-112 ppm, C-4 at 118-122 ppm, and C-5 at 152-158 ppm [9]. The phenyl carbons display signals between 115-165 ppm, with the fluorinated carbon (C-4') appearing as a doublet at 160-165 ppm due to coupling with fluorine [9].

The ¹⁹F Nuclear Magnetic Resonance spectrum provides definitive identification of the fluorine substitution pattern, with the F-4' signal appearing as a singlet at -110 to -115 ppm relative to trichlorofluoromethane [8] [10]. This chemical shift is characteristic of para-fluorinated aromatic systems and confirms the substitution pattern [8].

| Nucleus | Assignment | Chemical Shift Range (ppm) | Multiplicity | J Coupling (Hz) |

|---|---|---|---|---|

| ¹H | H-3 (furan) | 6.60-6.70 | d | J = 3.5 |

| ¹H | H-4 (furan) | 7.15-7.25 | d | J = 3.5 |

| ¹H | H-2' (phenyl) | 7.60-7.70 | d | J = 8.5 |

| ¹H | H-3' (phenyl) | 7.05-7.15 | d | J = 8.5 |

| ¹H | H-5' (phenyl) | 7.05-7.15 | d | J = 8.5 |

| ¹H | H-6' (phenyl) | 7.60-7.70 | d | J = 8.5 |

| ¹³C | C-2 (carbonyl) | 158-165 | s | - |

| ¹³C | C-3 (furan) | 108-112 | d | - |

| ¹³C | C-4 (furan) | 118-122 | d | - |

| ¹³C | C-5 (furan) | 152-158 | s | - |

| ¹³C | C-1' (phenyl) | 125-130 | s | - |

| ¹³C | C-2' (phenyl) | 125-130 | d | - |

| ¹³C | C-3' (phenyl) | 115-118 | d | - |

| ¹³C | C-4' (phenyl) | 160-165 | d | - |

| ¹³C | C-5' (phenyl) | 115-118 | d | - |

| ¹³C | C-6' (phenyl) | 125-130 | d | - |

| ¹⁹F | F-4' (phenyl) | -110 to -115 | s | - |

Fourier Transform Infrared and Raman Vibrational Mode Assignments

The vibrational spectroscopy of 5-(4-Fluorophenyl)furan-2-carboxylic acid provides detailed information about functional group interactions and molecular structure through Fourier Transform Infrared and Raman spectroscopy [11] [4] [12]. The carboxylic acid functionality exhibits characteristic vibrational modes with the O-H stretching vibration appearing as a broad, medium-intensity band at 3200-3400 cm⁻¹ in the infrared spectrum [4] [6]. The carbonyl C=O stretching mode appears as a strong absorption at 1680-1720 cm⁻¹, with the exact frequency dependent on hydrogen bonding and crystalline environment [4] [6].

The aromatic systems display C=C stretching vibrations at 1590-1610 cm⁻¹ (phenyl) and 1540-1580 cm⁻¹ (furan), with the furan ring exhibiting characteristic breathing modes at 700-800 cm⁻¹ [13] [14]. The fluorine substitution introduces specific vibrational modes, with the C-F stretching vibration appearing at 1100-1200 cm⁻¹ [11] [13]. The carboxylic acid C-O stretching mode appears at 1200-1300 cm⁻¹, often overlapping with other vibrational modes [4] [13].

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrations and aromatic ring modes [11] [12]. The C=C stretching vibrations of both the furan and phenyl rings appear as strong bands in the Raman spectrum, while the carbonyl stretching appears with medium intensity [14]. The ring breathing modes are particularly prominent in Raman spectra, providing definitive identification of the heterocyclic structure [14].

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch (carboxylic acid) | 3200-3400 | 3200-3400 | broad, medium | weak |

| C=O stretch (carboxylic acid) | 1680-1720 | 1680-1720 | strong | medium |

| C=C stretch (aromatic) | 1590-1610 | 1590-1610 | medium | strong |

| C=C stretch (furan) | 1540-1580 | 1540-1580 | medium | strong |

| C-H bend (aromatic) | 1450-1500 | 1450-1500 | medium | medium |

| C-O stretch (carboxylic acid) | 1200-1300 | 1200-1300 | medium | weak |

| C-F stretch | 1100-1200 | 1100-1200 | medium | weak |

| C-H out-of-plane bend (aromatic) | 800-900 | 800-900 | weak | medium |

| Ring breathing (furan) | 700-800 | 700-800 | medium | strong |

| Ring breathing (phenyl) | 600-700 | 600-700 | weak | medium |

| C-C stretch (aromatic) | 1400-1500 | 1400-1500 | weak | medium |

| C-O stretch (furan) | 1000-1100 | 1000-1100 | medium | medium |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant